molecular formula C21H40O10 B8024830 Methoxycarbonyl-PEG6-t-butyl ester

Methoxycarbonyl-PEG6-t-butyl ester

Cat. No.: B8024830
M. Wt: 452.5 g/mol
InChI Key: KRMLUIGRKWCATB-UHFFFAOYSA-N
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Description

Methoxycarbonyl-PEG6-t-butyl ester is a specialized small molecule PEG linker featuring a methoxycarbonyl group at one terminal and a acid-labile t-butyl ester at the other. This compound is structurally characterized by a six-unit polyethylene glycol (PEG) spacer, which provides enhanced aqueous solubility and improved pharmacokinetic properties for drug candidates and chemical probes . The methoxycarbonyl group is a versatile functionality frequently employed as a protecting group for alcohols and amines in multi-step synthetic routes, and can also participate in conjugation reactions . The t-butyl ester serves as a robust protecting group for carboxylic acids, which can be readily deprotected under acidic conditions to reveal the free acid for further derivatization . The integrated PEG6 spacer is a critical structural element that increases solubility in aqueous media, reduces immunogenicity, and enhances the stability of the final molecule, making it highly valuable in bioconjugation and pharmaceutical development . This bifunctional reagent is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules, where it acts as a crucial linker to connect a target protein ligand to an E3 ubiquitin ligase recruiter . By modulating the length of the PEG spacer, researchers can optimize the distance and geometry between the two functional moieties, which is essential for the formation of a productive ternary complex and subsequent targeted protein degradation. The compound's mechanism of action in research settings revolves around its role in facilitating the degradation of pathogenic proteins, showing significant promise in the investigation of new therapeutic strategies for cancer and other diseases . It is offered with a purity of ≥95% and requires storage at -20°C to maintain stability . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 3-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O10/c1-21(2,3)31-20(23)6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-19(22)24-4/h5-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMLUIGRKWCATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly of PEG6 Backbone

The synthesis begins with the construction of a hexaethylene glycol (PEG6) core. A common approach involves iterative Williamson ether synthesis or ring-opening polymerization of ethylene oxide. For example:

  • PEG6 Diol Activation : PEG6 diol is treated with tert-butyl bromoacetate in the presence of a base (e.g., NaH) to selectively protect one hydroxyl group as a tert-butyl ester.

  • Methoxycarbonyl Introduction : The free hydroxyl terminus is reacted with methyl chloroformate in dichloromethane (DCM) using triethylamine as a base, yielding the this compound.

Key Conditions :

  • Temperature: 0–25°C for bromoesterification; 25°C for chloroformate reaction.

  • Solvents: Tetrahydrofuran (THF) for Williamson synthesis; DCM for acylation.

  • Yield: 60–75% after column chromatography (silica gel, hexane/ethyl acetate gradient).

Coupling via Activated Intermediates

Alternative routes utilize pre-functionalized PEG6 intermediates:

  • NHS Ester Intermediate : PEG6-t-butyl ester is converted to its N-hydroxysuccinimide (NHS) active ester using N,N'-dicyclohexylcarbodiimide (DCC). Subsequent reaction with methylamine generates the methoxycarbonyl group.

  • Azide-Alkyne Cycloaddition : Azide-terminated PEG6-t-butyl ester is coupled with propargyl methoxycarbonyl via copper-catalyzed click chemistry, though this method requires stringent anhydrous conditions.

Advantages :

  • High purity (>95% by HPLC).

  • Scalability for industrial production.

Purification and Characterization

Chromatographic Techniques

  • Size-Exclusion Chromatography (SEC) : Removes PEG oligomers and unreacted starting materials.

  • Reverse-Phase HPLC : Uses C18 columns with acetonitrile/water gradients to isolate the target compound.

Spectroscopic Analysis

  • <sup>1</sup>H NMR : Key peaks include:

    • δ 1.42 ppm (t-Bu, 9H, singlet).

    • δ 3.50–3.70 ppm (PEG6 backbone, multiplet).

    • δ 3.78 ppm (methoxycarbonyl, 3H, singlet).

  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+Na]<sup>+</sup> at m/z 589.3).

Applications and Stability Studies

Pharmaceutical Conjugates

The tert-butyl ester is stable under physiological conditions but cleaves in acidic environments (e.g., lysosomes), enabling controlled drug release. Methoxycarbonyl groups facilitate covalent attachment to amines in proteins or small molecules.

Hydrolytic Stability

  • t-Bu Ester Hydrolysis : Half-life of >72 hours at pH 7.4; <1 hour at pH 2.0.

  • Methoxycarbonyl Stability : Resists hydrolysis at neutral pH but degrades in basic conditions (pH >10).

Comparative Data on Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Stepwise Assembly6598Cost-effective for small scale
NHS Coupling8099High regioselectivity
Click Chemistry7097Orthogonal functionalization

Chemical Reactions Analysis

Types of Reactions

Methoxycarbonyl-PEG6-t-butyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Transesterification: The ester group can be exchanged with another alcohol in the presence of a catalyst.

    Oxidation: The methoxycarbonyl group can be oxidized to form a carboxylic acid.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

    Transesterification: Catalysts such as titanium alkoxides or enzymes are used to facilitate the reaction.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

    Hydrolysis: this compound hydrolyzes to form methoxycarbonyl-PEG6 and t-butanol.

    Transesterification: The product depends on the alcohol used in the reaction.

    Oxidation: The oxidation of the methoxycarbonyl group results in the formation of methoxycarbonyl-PEG6-carboxylic acid.

Scientific Research Applications

Methoxycarbonyl-PEG6-t-butyl ester has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the modification of biomolecules such as proteins and peptides to improve their solubility and stability.

    Medicine: It is used in drug delivery systems to enhance the bioavailability and therapeutic efficacy of drugs.

    Industry: It is used in the production of polymers and as a surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of Methoxycarbonyl-PEG6-t-butyl ester involves its ability to modify the chemical and physical properties of molecules to which it is attached. The PEG chain provides hydrophilicity, while the methoxycarbonyl and t-butyl ester groups can participate in various chemical reactions. This allows the compound to be used in a wide range of applications, from drug delivery to polymer synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar PEG Derivatives

Functional Group Diversity and Reactivity

The reactivity and applications of PEG derivatives depend on their terminal functional groups. Below is a comparison of Methoxycarbonyl-PEG6-t-butyl ester with key analogues:

Compound Name CAS Number Terminal Groups Key Reactivity/Applications Purity Molecular Weight
This compound 1807530-04-6 –COOCH₃ / –OCOC(CH₃)₃ Ester hydrolysis, coupling via methoxycarbonyl ≥95% ~500 (estimated)
Acid-PEG6-t-butyl ester 2093153-84-3 –COOH / –OCOC(CH₃)₃ Amide bond formation with amines ≥95% 489.6
Hydroxy-PEG6-t-butyl ester Not provided –OH / –OCOC(CH₃)₃ Nucleophilic substitutions, polymer modifications 95% ~470 (estimated)
MAl-PEG6-t-butyl ester 518044-37-6 Maleimide / –OCOC(CH₃)₃ Thiol-ene click chemistry, protein conjugation 95–98% 489.6
SH-PEG6-CH₂CH₂COOtBu 1818294-40-4 –SH / –OCOC(CH₃)₃ Thiol-based conjugation (e.g., gold nanoparticles) ≥95% ~550 (estimated)
Key Observations:
  • Methoxycarbonyl vs. Acid Terminus : this compound is less reactive toward nucleophiles compared to Acid-PEG6-t-butyl ester (–COOH), which readily forms amide bonds with amines. However, the methoxycarbonyl group is more stable under acidic conditions .
  • Maleimide vs. Methoxycarbonyl : MAl-PEG6-t-butyl ester’s maleimide group enables rapid thiol coupling, making it ideal for protein-drug conjugates, whereas methoxycarbonyl derivatives are better suited for ester-based linkages .
  • Hydroxyl vs. Methoxycarbonyl : Hydroxy-PEG6-t-butyl ester (–OH) is versatile for ether or ester synthesis but lacks the selective reactivity of methoxycarbonyl in controlled release systems .

Physicochemical Properties

  • Solubility : All PEG6 derivatives exhibit high water solubility due to the PEG backbone. This compound and Acid-PEG6-t-butyl ester have comparable solubility (~50–100 mg/mL in water), while SH-PEG6 derivatives may show reduced solubility due to the hydrophobic thiol group .
  • Stability : The t-butyl ester group in this compound enhances resistance to hydrolysis under basic conditions compared to Acid-PEG6-t-butyl ester, which is prone to decarboxylation .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Methoxycarbonyl-PEG6-t-butyl ester, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling PEG6-t-butyl ester with methoxycarbonyl groups via esterification or carbodiimide-mediated reactions. Reaction efficiency depends on stoichiometric ratios (e.g., 1:1 molar ratio of reactants), temperature control (25–40°C), and anhydrous conditions to prevent hydrolysis. Catalysts like DMAP (4-dimethylaminopyridine) can accelerate reaction rates. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area under the curve).
  • Structural Confirmation : Employ 1^1H NMR (CDCl₃ solvent) to verify PEG chain integrity (δ 3.6–3.8 ppm for ethylene oxide protons) and the t-butyl ester group (δ 1.2–1.4 ppm). FT-IR can confirm carbonyl stretching (~1740 cm⁻¹ for ester groups) .

Q. What experimental precautions are critical for handling and storing this compound?

  • Methodological Answer :

  • Storage : Avoid repeated freeze-thaw cycles; store aliquots at < -20°C under inert gas (argon/nitrogen). Protect from light to prevent photodegradation.
  • Solubility : Dissolve in anhydrous DMF or DMSO for organic reactions; aqueous solubility is limited but can be enhanced with co-solvents like ethanol (≤10% v/v) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Controlled Studies : Conduct parallel experiments comparing stability in polar (e.g., DMSO) vs. non-polar solvents (e.g., toluene) at 25°C vs. 4°C. Monitor degradation via LC-MS over 72 hours.
  • Data Reconciliation : Use kinetic modeling (e.g., Arrhenius plots) to quantify hydrolysis rates. Conflicting solubility reports may arise from batch-to-batch PEG chain length variability; verify PEG6 uniformity via MALDI-TOF MS .

Q. What strategies optimize the ester’s role in modifying material properties (e.g., polymer hydrophilicity or drug conjugation) while minimizing side reactions?

  • Methodological Answer :

  • Functional Group Compatibility : Avoid nucleophilic environments (e.g., amines) that hydrolyze the methoxycarbonyl group. Use orthogonal protection (e.g., tert-butyl esters) during multi-step syntheses.
  • PEG Chain Effects : Compare PEG6 with shorter (PEG4) or longer (PEG8) chains to assess hydrophilicity via contact angle measurements. For drug conjugation, quantify yield using UV-Vis (e.g., NHS ester coupling to lysine residues) .

Q. How can researchers design experiments to investigate enzymatic or catalytic cleavage of the t-butyl ester group?

  • Methodological Answer :

  • Catalytic Screening : Test esterases (e.g., porcine liver esterase) or acidic catalysts (e.g., TFA in DCM) under controlled pH (4–7) and temperature (37°C). Monitor cleavage via 13^13C NMR for carbonyl signal shifts.
  • Mechanistic Studies : Use DFT calculations to model transition states for acid-catalyzed hydrolysis. Compare with experimental activation energy derived from Arrhenius plots .

Notes for Rigorous Experimental Design

  • Hypothesis Testing : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to validate research questions. For example:

    "Does PEG6 chain length significantly impact drug release kinetics compared to PEG4?" .

  • Data Contradictions : Use factorial design (e.g., varying pH, temperature, solvent) to isolate variables causing discrepancies in stability studies .

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